N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It was identified from a structure-based virtual screen made on the active site of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune response .
Synthesis Analysis
While specific synthesis details for this compound are not available, a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, was synthesized from 2-chloropyrazine through chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Molecular Structure Analysis
The compound contains an atypical [1,2,4]triazolo[4,3-a]pyridine ring, which serves as the heme-binding scaffold . This scaffold is underexploited among the heme binding moieties .Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities
Compounds containing [1,2,4]triazolo[4,3-a]pyridine moieties have been synthesized and evaluated for their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized as key intermediates, leading to the development of substituted pyridine derivatives with significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard chemotherapy medication. This research demonstrates the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives in the development of new anticancer and antimicrobial agents (S. Riyadh, 2011).
Microtubule-Active Compounds with Antitumor Activity
Another study highlighted a novel microtubule-active compound, TTI-237, which is structurally a class of triazolo[1,5-a]pyrimidines, not previously known to bind to tubulin. This compound inhibited the binding of [(3)H]vinblastine to tubulin, induced multiple spindle poles and multinuclear cells, and demonstrated activity in vivo against human cancer models, including colon carcinoma and glioblastoma, suggesting a unique mechanism of action distinct from other classes of microtubule-active compounds (C. Beyer et al., 2008).
Synthesis of Substituted [1,2,4]Triazolo[4,3-a]pyridines
The synthesis of [1,2,4]Triazolo[4,3-a]pyridines without substituents on the 2-position from 2-aminopyridines, via cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, has been documented. This method allows for the preparation of triazoles substituted at any position on the pyridine ring in good yields and under mild reaction conditions, showcasing the versatility of [1,2,4]Triazolo[4,3-a]pyridines in synthetic chemistry (Elliott W. D. Huntsman & J. Balsells, 2005).
Pharmacological Activities and Clinical Relevance
Wirkmechanismus
Target of Action
The compound N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . Therefore, the primary targets of this compound are likely to be bacterial cells.
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in bacterial cells, leading to their death or inhibition of growth .
Result of Action
The result of the compound’s action is likely to be the death or growth inhibition of bacterial cells, given its antibacterial activity . This would result in a decrease in the number of bacterial cells in the environment where the compound is active.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O/c15-14(16,17)10-5-6-21-11(7-10)19-20-12(21)8-18-13(22)9-3-1-2-4-9/h9-10H,1-8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONJIPAGAISYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.